molecular formula C21H17BrN2O2 B2937392 3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide CAS No. 255715-83-4

3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide

Cat. No.: B2937392
CAS No.: 255715-83-4
M. Wt: 409.283
InChI Key: CXBXLFNFEYEWBE-UHFFFAOYSA-N
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Description

3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C21H17BrN2O2 It is known for its unique structure, which includes a pyridinium core, a fluorenyl group, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide typically involves the reaction of 2-(9H-fluoren-2-yl)-2-oxoethyl bromide with 3-carbamoylpyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorenyl derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds.

Scientific Research Applications

3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide involves its interaction with molecular targets through its functional groups. The pyridinium core can participate in ionic interactions, while the fluorenyl group can engage in π-π stacking with aromatic residues. The carbamoyl moiety can form hydrogen bonds, contributing to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-carbamoyl-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium bromide is unique due to the presence of the fluorenyl group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have simpler aromatic substituents. The fluorenyl group can enhance the compound’s ability to participate in π-π interactions and other non-covalent interactions, making it valuable in various research applications.

Properties

IUPAC Name

1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridin-1-ium-3-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2.BrH/c22-21(25)16-5-3-9-23(12-16)13-20(24)15-7-8-19-17(11-15)10-14-4-1-2-6-18(14)19;/h1-9,11-12H,10,13H2,(H-,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBXLFNFEYEWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C[N+]4=CC=CC(=C4)C(=O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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